molecular formula C15H18N4O4 B2687831 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide CAS No. 2034539-31-4

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B2687831
CAS No.: 2034539-31-4
M. Wt: 318.333
InChI Key: AZAGJZWCOYMOHI-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H18N4O4 and its molecular weight is 318.333. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

Synthesis of Novel Compounds

The utility of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide in organic synthesis is illustrated by its role in the development of new chemical entities. For instance, it can serve as a precursor or intermediate in the synthesis of complex molecules with potential biological activities. These molecules often exhibit anti-inflammatory, analgesic, anticancer, and antimicrobial properties, as demonstrated in various studies (Abu‐Hashem et al., 2020; Kumar et al., 2019).

Chemical Reactivity and Modification

The compound's reactivity can be leveraged to create derivatives with varied functional groups, offering insights into structure-activity relationships. This reactivity is crucial for the synthesis of heterocyclic compounds and can influence the development of new materials with unique properties (Peng et al., 2017).

Antimicrobial and Anticancer Research

Antimicrobial Applications

The synthesis of derivatives from N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide has been explored for antimicrobial applications. Compounds synthesized from this chemical have shown activity against various bacterial strains, suggesting potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Research

Research into derivatives of this compound for anticancer applications focuses on their ability to inhibit cancer cell growth. This approach has led to the identification of compounds with promising anticancer activities, indicating potential pathways for the development of novel cancer therapies (Kumar et al., 2019).

Materials Science

Development of New Materials

The unique chemical structure of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenyl)acetamide facilitates the creation of materials with specialized properties. This includes the development of polymers, coatings, and other materials that benefit from the incorporation of triazine derivatives for enhanced stability, reactivity, or functionality (Sakai et al., 2022).

Biochemical Analysis

Biochemical Properties

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide plays a significant role in biochemical reactions. It is used as a reagent in one of the most common reactions in organic chemistry, the amide coupling . This compound interacts with carboxylic acids and amines to form the corresponding amides .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of an active ester intermediate. The carboxylic acid reacts with this compound to form the active ester, which is highly reactive and can undergo a nucleophilic attack by an amine .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-21-11-7-5-4-6-10(11)8-13(20)16-9-12-17-14(22-2)19-15(18-12)23-3/h4-7H,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAGJZWCOYMOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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